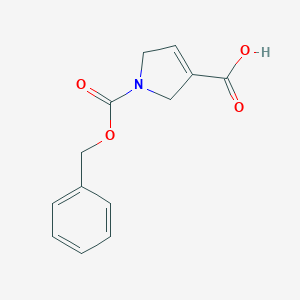
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid, also known as PMPDPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PMPDPC belongs to the class of pyrrole-containing amino acids and has a unique chemical structure that makes it an interesting molecule for scientific research.
Mécanisme D'action
The exact mechanism of action of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to inhibit the activity of certain proteins that are involved in tumor growth and angiogenesis.
Effets Biochimiques Et Physiologiques
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which play a role in inflammation. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been found to have a neuroprotective effect, protecting neurons from damage in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is its relatively simple synthesis method, which makes it a readily available compound for scientific research. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been found to have low toxicity, which makes it a potentially safe drug candidate. However, one limitation of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid. One direction is to further investigate its potential use as a drug candidate for the treatment of inflammatory diseases, cancer, and neurological disorders. Another direction is to investigate the structure-activity relationship of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid and its derivatives to identify more potent and selective compounds. Additionally, research could focus on developing new synthesis methods for 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid to improve its solubility and availability for scientific research.
Méthodes De Synthèse
The synthesis of 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid involves a multi-step process that starts with the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with diethyl oxalate to form 1-phenyl-3-methyl-5-pyrazolone-4-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate with methyl chloroformate to form 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid.
Applications De Recherche Scientifique
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has been extensively studied in the field of medicinal chemistry due to its potential applications as a drug candidate. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. 1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
146309-25-3 |
|---|---|
Nom du produit |
1-Phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid |
Formule moléculaire |
C13H13NO4 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
1-phenylmethoxycarbonyl-2,5-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,16) |
Clé InChI |
ALCUOCVRJFRQHW-UHFFFAOYSA-N |
SMILES |
C1C=C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1C=C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



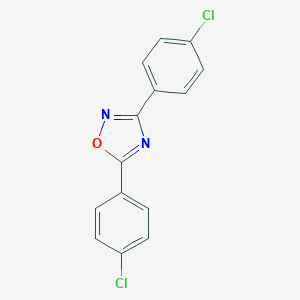

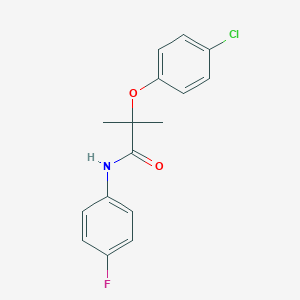
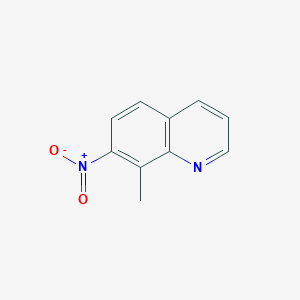

![5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184741.png)

![2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B184748.png)
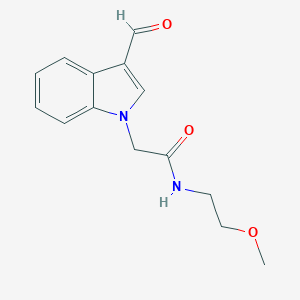
![1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B184751.png)
![2-Methyl-N-[4-[(2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl]phenyl]benzamide](/img/structure/B184756.png)
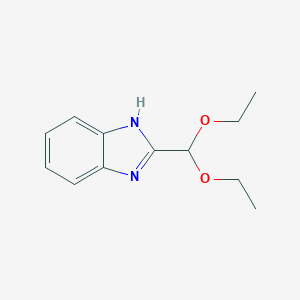
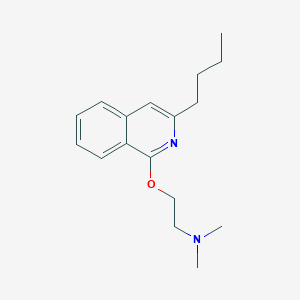
![4-Boc-2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B184759.png)